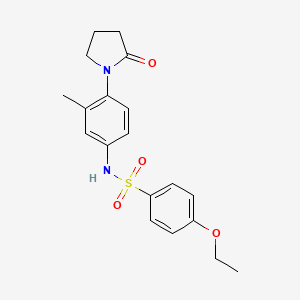
4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is C19H22N2O4S with a molecular weight of approximately 370.45 g/mol. Its structure features a sulfonamide group, an ethoxy substituent, and a pyrrolidinone moiety, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound exhibit mechanisms that may include:
- Antiproliferative Activity : Compounds in this class have shown significant antiproliferative effects against various cancer cell lines, often acting through disruption of the microtubule network.
- Cell Cycle Arrest : Many derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Angiogenesis Inhibition : Some studies suggest that these compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO | HT-29 (Colon) | 50 | Microtubule disruption |
| PIB-SO | M21 (Melanoma) | 40 | G2/M phase arrest |
| PIB-SO | MCF7 (Breast) | 30 | Apoptosis induction |
| CA-4 | Various | 25 | Angiogenesis inhibition |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% .
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative activities of various phenyl sulfonamide derivatives against multiple cancer cell lines. The results highlighted that compounds similar to this compound exhibited IC50 values in the low nanomolar range, indicating potent activity against resistant cancer cells . -
Mechanistic Insights :
Another research effort focused on the mechanism behind the observed biological activity. It was found that these compounds bind to the colchicine site on β-tubulin, disrupting normal microtubule dynamics and leading to cell death .
Structure-Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to better understand how structural modifications affect biological activity. Key findings include:
- The presence of the sulfonamide group enhances binding affinity to target proteins.
- Modifications in the ethoxy substituent influence solubility and bioavailability.
Table 2: QSAR Analysis Results
| Descriptor | Correlation with Activity |
|---|---|
| LogP | Positive |
| Molecular Weight | Negative |
| Number of Hydrogen Bond Donors | Positive |
These descriptors were derived from a dataset of related compounds and their activities against various targets .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-16-7-9-17(10-8-16)26(23,24)20-15-6-11-18(14(2)13-15)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRPUQXJRHTEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














